molecular formula C9H9O4V-5 B11727027 (Cyclopenta-2,4-dien-1-yl)vanadiumtetracarbaldehyde

(Cyclopenta-2,4-dien-1-yl)vanadiumtetracarbaldehyde

Cat. No.: B11727027
M. Wt: 232.11 g/mol
InChI Key: SKMMZWALQGGYDZ-UHFFFAOYSA-N
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Description

(Cyclopenta-2,4-dien-1-yl)vanadiumtetracarbaldehyde is a complex organometallic compound that features a vanadium center coordinated to a cyclopentadienyl ligand and four carbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Cyclopenta-2,4-dien-1-yl)vanadiumtetracarbaldehyde typically involves the reaction of vanadium pentacarbonyl with cyclopentadiene under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often facilitated by the use of a solvent such as tetrahydrofuran (THF). The reaction proceeds as follows:

V(CO)5+C5H6This compound\text{V(CO)}_5 + \text{C}_5\text{H}_6 \rightarrow \text{this compound} V(CO)5​+C5​H6​→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(Cyclopenta-2,4-dien-1-yl)vanadiumtetracarbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form vanadium oxides and other oxidation products.

    Reduction: Reduction reactions can lead to the formation of lower oxidation state vanadium complexes.

    Substitution: The carbonyl ligands can be substituted with other ligands such as phosphines or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Ligand exchange reactions are typically carried out in the presence of a coordinating solvent like THF or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield vanadium oxides, while substitution reactions can produce a variety of vanadium-ligand complexes.

Scientific Research Applications

(Cyclopenta-2,4-dien-1-yl)vanadiumtetracarbaldehyde has several scientific research applications:

    Chemistry: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.

    Biology: The compound’s potential biological activity is being explored, particularly its interactions with biomolecules.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent, especially in the context of its redox properties.

    Industry: It is employed in the synthesis of advanced materials and as a precursor for other organometallic compounds.

Mechanism of Action

The mechanism by which (Cyclopenta-2,4-dien-1-yl)vanadiumtetracarbaldehyde exerts its effects involves its ability to undergo redox reactions and coordinate with various ligands. The vanadium center can participate in electron transfer processes, making it a versatile catalyst. The cyclopentadienyl ligand stabilizes the vanadium center and facilitates its interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Vanadium pentacarbonyl (V(CO)_5): A simpler vanadium carbonyl complex.

    Cyclopentadienylvanadium tricarbonyl (CpV(CO)_3): A related compound with three carbonyl ligands.

    Vanadocene (Cp_2V): A bis(cyclopentadienyl) vanadium complex.

Uniqueness

(Cyclopenta-2,4-dien-1-yl)vanadiumtetracarbaldehyde is unique due to its combination of a cyclopentadienyl ligand and four carbonyl groups, which confer distinct electronic and steric properties. This makes it particularly effective in catalytic applications and as a precursor for synthesizing other organometallic compounds.

Properties

Molecular Formula

C9H9O4V-5

Molecular Weight

232.11 g/mol

IUPAC Name

cyclopenta-1,3-diene;methanone;vanadium

InChI

InChI=1S/C5H5.4CHO.V/c1-2-4-5-3-1;4*1-2;/h1-5H;4*1H;/q5*-1;

InChI Key

SKMMZWALQGGYDZ-UHFFFAOYSA-N

Canonical SMILES

[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]1C=CC=C1.[V]

Origin of Product

United States

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